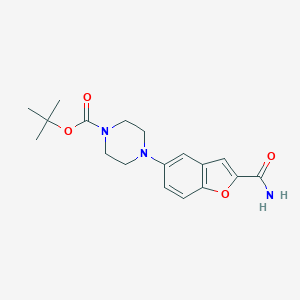

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives involves multi-step reactions with moderate to high yields. For instance, one derivative was synthesized in a 49.9% yield through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . Another derivative was synthesized in a 52% yield using a low-cost amination process . These methods demonstrate the versatility of synthetic approaches for constructing the piperazine scaffold, which is central to the compound of interest.

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperazine-1-carboxylate derivatives are confirmed using techniques such as MS, 1H NMR, and X-ray diffraction (XRD). For example, the crystal structure of one derivative revealed two independent molecules with specific dihedral angles and hydrogen bonding patterns . Another study used density functional theory (DFT) to optimize the molecular structure and compared it with the XRD data, showing consistency between the computational and experimental results .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives are intermediates for further chemical reactions. They can undergo condensation reactions , nucleophilic substitution, oxidation, halogenation, and elimination reactions . These reactions expand the chemical diversity of the piperazine scaffold and enable the synthesis of a wide range of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are characterized by spectroscopic methods and elemental analysis. The compounds exhibit various intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which contribute to their solid-state architecture . The derivatives also show different biological activities, such as antibacterial and anthelmintic properties, although some may exhibit only moderate activity .

Scientific Research Applications

Synthesis and Characterization

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a derivative relevant to the chemical of interest, was synthesized through a condensation reaction. This process involved carbamimide and 3-fluorobenzoic acid, characterized by various spectroscopic methods and single-crystal XRD data, showing weak C-H···O interactions and aromatic π–π stacking interactions in its structure. Its synthesis contributes to the understanding of similar compounds' chemical properties and potential applications in biological fields, despite exhibiting poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Another study focused on the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which serves as an important intermediate for the synthesis of biologically active benzimidazole compounds. This synthesis, involving simple, low-cost amination, highlights the compound's role in developing pharmaceutical agents, demonstrating the chemical's utility in creating compounds with potential therapeutic applications (Liu Ya-hu, 2010).

Biological Evaluation

Further investigation into similar derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, revealed moderate antibacterial and antifungal activities. These compounds were synthesized and characterized, with their structures confirmed by single-crystal X-ray diffraction analysis. The study's findings indicate the potential of these compounds in developing new antibacterial and antifungal agents, showcasing the broader applicability of the tert-butyl piperazine-1-carboxylate derivatives in medicinal chemistry (Kulkarni et al., 2016).

Structural Analysis

The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, providing insights into the compound's geometric configuration. This research contributes to understanding the structural aspects of similar compounds, which is crucial for designing molecules with desired biological or chemical properties. Knowledge of the crystal structure aids in predicting reactivity and interaction with biological targets, facilitating the development of pharmaceuticals and other chemical agents (Mamat et al., 2012).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-8-6-20(7-9-21)13-4-5-14-12(10-13)11-15(24-14)16(19)22/h4-5,10-11H,6-9H2,1-3H3,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWUUFACDXGVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459987 | |

| Record name | tert-Butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate | |

CAS RN |

183288-44-0 | |

| Record name | 1,1-Dimethylethyl 4-[2-(aminocarbonyl)-5-benzofuranyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183288-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)